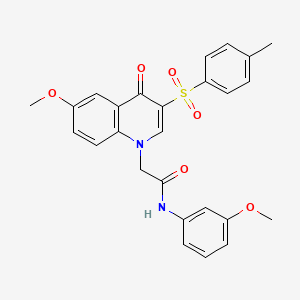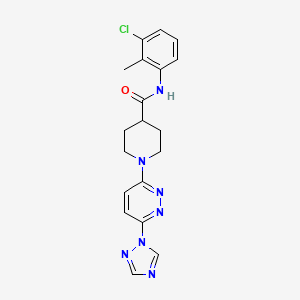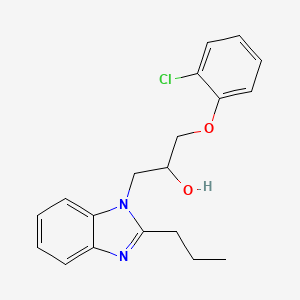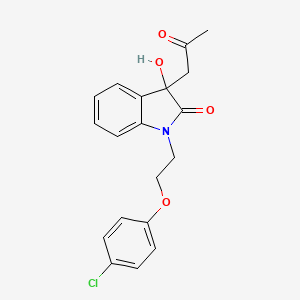
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a chemical compound that belongs to the class of indolinone derivatives. It has gained significant attention in scientific research due to its potential applications in the fields of medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis and Cyclization
- Cyclization Techniques : A study on the cyclization of certain ketone oximes suggests methodologies that could be applicable to synthesizing indolin-2-one derivatives, highlighting the generation of quinolin-8-ols and tetrahydroquinolin-8-ols via regioselective synthesis. This indicates potential in creating diverse indolin-2-one derivatives for various applications, including material science and pharmaceuticals (Uchiyama et al., 1998).
Antioxidant Properties
- Antioxidant Activity : The antioxidant properties of chlorophyllin and its effects on cytochrome P450 activities suggest that structurally related compounds might also exhibit significant antioxidant or enzyme-inhibitory activities, potentially contributing to research in oxidative stress and its implications for health (Yun et al., 1995).
Biological Evaluation and Drug Discovery
- Inhibition of 5-Lipoxygenase : The design and synthesis of 2-amino-5-hydroxyindole derivatives, which inhibit human 5-lipoxygenase, illustrate the therapeutic potential of indolin-2-one derivatives in treating diseases associated with leukotriene activity. This underscores the utility of indolin-2-one derivatives in the development of anti-inflammatory and anticancer agents (Landwehr et al., 2006).
Synthetic Methodologies
- Synthetic Routes : Research into the synthesis of indole derivatives, such as the treatment of indol-2(3H)-ones to yield ethynyl and carboxylate derivatives, provides insights into the synthetic versatility of indolin-2-one compounds, which can be tailored for specific research applications, including materials science and organic electronics (Beccalli et al., 1994).
Polymorphism and Physical Characterization
- Polymorphic Studies : Investigations into the polymorphic forms of pharmaceutical compounds provide a foundation for studying the physical properties of indolin-2-one derivatives, which could impact drug formulation and delivery strategies (Vogt et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling.
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of movement, reward, and the release of various hormones. Changes in this pathway can have significant effects on these processes.
Pharmacokinetics
The pharmacokinetic properties of this compound were predicted in silico . , which suggests good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D2 activity and potential changes in dopaminergic signaling . In a Parkinsonism mouse model, the compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)16-4-2-3-5-17(16)21(18(19)23)10-11-25-15-8-6-14(20)7-9-15/h2-9,24H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNLSPPGPVSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B2535848.png)
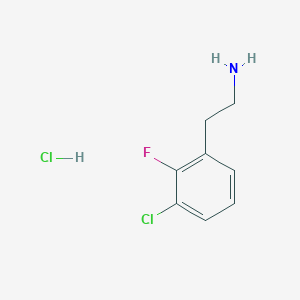
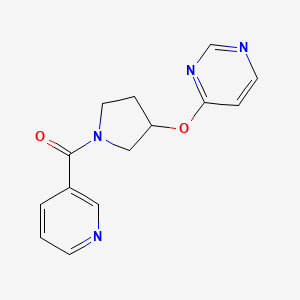
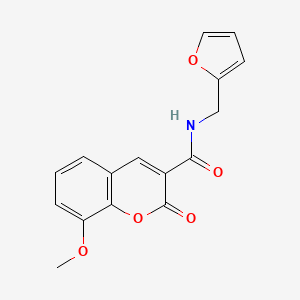
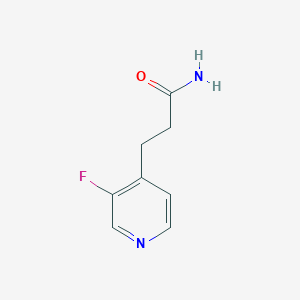
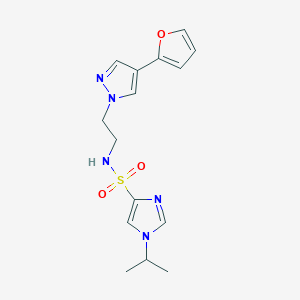
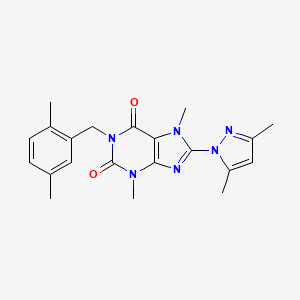
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)
